molecular formula C13H21N3 B13529173 N,N-dimethyl-3-(piperazin-1-ylmethyl)aniline

N,N-dimethyl-3-(piperazin-1-ylmethyl)aniline

Cat. No.: B13529173
M. Wt: 219.33 g/mol
InChI Key: NMNKNEKUVUSFEK-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-dimethyl-3-(piperazin-1-ylmethyl)aniline typically involves the reaction of 3-chloromethyl-N,N-dimethylaniline with piperazine. The reaction is carried out in the presence of a base such as potassium carbonate, which facilitates the nucleophilic substitution reaction . The reaction is typically conducted in an organic solvent like dimethylformamide (DMF) at elevated temperatures to ensure complete conversion.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using similar reaction conditions as described above. The process may include additional purification steps such as recrystallization or chromatography to achieve the desired purity for industrial applications .

Chemical Reactions Analysis

Types of Reactions

N,N-dimethyl-3-(piperazin-1-ylmethyl)aniline can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N,N-dimethyl-3-(piperazin-1-ylmethyl)aniline has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds and pharmaceuticals.

    Biology: Employed in the study of biological processes and as a building block for bioactive molecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N,N-dimethyl-3-(piperazin-1-ylmethyl)aniline involves its interaction with specific molecular targets, such as enzymes or receptors, depending on its application. The piperazine ring can interact with biological macromolecules, influencing their activity and function. The exact pathways and targets can vary based on the specific context of its use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N,N-dimethyl-3-(piperazin-1-ylmethyl)aniline is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the piperazine ring and the dimethylamino group provides a versatile scaffold for further functionalization and application in various fields .

Properties

Molecular Formula

C13H21N3

Molecular Weight

219.33 g/mol

IUPAC Name

N,N-dimethyl-3-(piperazin-1-ylmethyl)aniline

InChI

InChI=1S/C13H21N3/c1-15(2)13-5-3-4-12(10-13)11-16-8-6-14-7-9-16/h3-5,10,14H,6-9,11H2,1-2H3

InChI Key

NMNKNEKUVUSFEK-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1=CC=CC(=C1)CN2CCNCC2

Origin of Product

United States

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